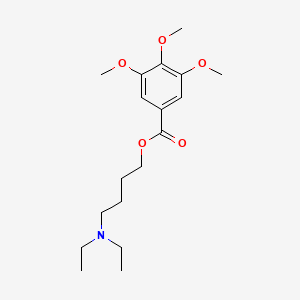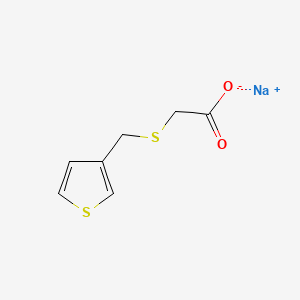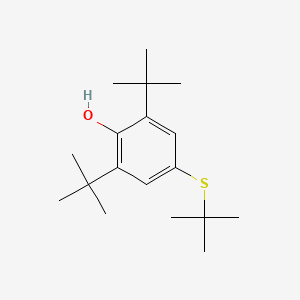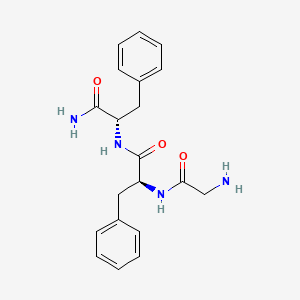
2,4,6-Tripropylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tripropylpyridine is a heterocyclic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, with propyl groups attached to the 2, 4, and 6 positions of the pyridine ring, imparts specific chemical properties that make it valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tripropylpyridine typically involves the cyclocondensation of acetophenone derivatives, aryl aldehydes, and ammonium acetate. One efficient method uses a bimetallic catalyst, such as Al/Ag3PO4, under mild and environmentally friendly conditions. This method offers excellent yields and shorter reaction times . Another approach involves the use of iodine in DMSO as a catalyst for the reaction between acetophenones, ammonium acetate, and methylpyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tripropylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the pyridine ring.
Aplicaciones Científicas De Investigación
2,4,6-Tripropylpyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the production of agrochemicals, surfactants, and photosensitizers.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tripropylpyridine involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anticancer properties could be related to its interaction with DNA or inhibition of key signaling pathways involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Triarylpyridines: These compounds have aryl groups instead of propyl groups and are known for their biological activities, including antibacterial and anticancer properties.
2,4,6-Triaminopyrimidines: These derivatives have amino groups and are studied for their pharmacological activities, including as dihydrofolate reductase inhibitors.
Uniqueness
2,4,6-Tripropylpyridine is unique due to its specific propyl substitutions, which impart distinct chemical properties and biological activities. Its synthesis and reactivity differ from other pyridine derivatives, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
33354-91-5 |
|---|---|
Fórmula molecular |
C14H23N |
Peso molecular |
205.34 g/mol |
Nombre IUPAC |
2,4,6-tripropylpyridine |
InChI |
InChI=1S/C14H23N/c1-4-7-12-10-13(8-5-2)15-14(11-12)9-6-3/h10-11H,4-9H2,1-3H3 |
Clave InChI |
QMAJEURKUOFRMD-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=NC(=C1)CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)



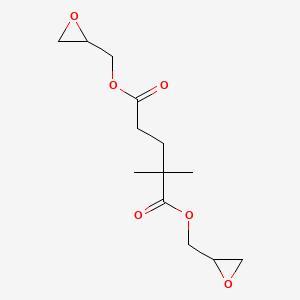


![2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-](/img/structure/B14685719.png)
